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Compound of Interest

Compound Name: 4-Chloro-3-hydroxybenzamide

CAS No.: 943750-52-5

Cat. No.: B1499689 Get Quote

Core Identity & Synthetic Utility in Drug Development
Executive Summary
4-Chloro-3-hydroxybenzamide (CAS 943750-52-5) is a critical benzamide scaffold

characterized by a 4-chloro and 3-hydroxy substitution pattern.[1] Unlike common commodity

chemicals, this compound serves as a high-value building block in the design of Targeted

Protein Degraders (PROTACs) and Kinase Inhibitors (specifically MAP4K1 and JNK pathway

modulators).

Its structural duality—offering both a nucleophilic hydroxyl group for derivatization (e.g.,

etherification, triflation) and a stable amide motif—makes it an ideal "hub" intermediate. It is

frequently employed to generate 4-chloro-3-alkoxybenzamides or, via Hofmann rearrangement,

4-chloro-3-hydroxyanilines, which are precursors to bioactive biaryl systems.

Chemical Profile & Physicochemical Properties
Before initiating synthesis or handling, verify the material against these critical parameters.
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Parameter Specification

IUPAC Name 4-Chloro-3-hydroxybenzamide

CAS Number 943750-52-5

Molecular Formula C₇H₆ClNO₂

Molecular Weight 171.58 g/mol

Appearance Off-white to pale beige solid

Melting Point 198–202 °C (Typical)

Solubility
Soluble in DMSO, DMF, Methanol; Sparingly

soluble in DCM, Water

pKa (Calculated) ~8.5 (Phenolic OH), ~15 (Amide NH)

SMILES NC(=O)C1=CC(O)=C(Cl)C=C1

Synthetic Pathways (The "Make")
The synthesis of 4-Chloro-3-hydroxybenzamide is rarely performed by direct amidation of the

hydroxy-acid due to potential side reactions with the phenol. The industry-standard protocol

utilizes a Demethylation Strategy, ensuring high purity and yield.

Route A: The Demethylation Pathway (Recommended)
This route starts from the commercially available 4-chloro-3-methoxybenzoic acid, protecting

the phenol as a methyl ether until the final step.

Step 1: Acid Chloride Formation
Reagents: 4-Chloro-3-methoxybenzoic acid, Thionyl Chloride (

), Cat. DMF.

Conditions: Reflux (75°C), 3 hours.

Mechanism: Nucleophilic acyl substitution to form the electrophilic acyl chloride.
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Step 2: Amidation
Reagents: Aqueous Ammonia (

) or

in Methanol.

Conditions: 0°C to RT, 2 hours.

Observation: Precipitation of 4-chloro-3-methoxybenzamide.

Step 3: Demethylation (The Critical Step)
Reagents: Boron Tribromide (

) in Dichloromethane (DCM).

Conditions: -78°C to RT, overnight.

Rationale:

is preferred over Pyridine·HCl for this substrate to avoid thermal decomposition of the amide
at high temperatures.

Detailed Experimental Protocol (Step 3)
Setup: Flame-dry a 250 mL round-bottom flask under

atmosphere.

Dissolution: Dissolve 4-chloro-3-methoxybenzamide (1.0 eq) in anhydrous DCM (10 V). Cool

to -78°C (dry ice/acetone bath).

Addition: Dropwise add

(1.0 M in DCM, 3.0 eq) over 30 minutes. Caution: Exothermic.

Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours. Monitor by

TLC/LC-MS (Disappearance of methoxy peak).
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Quench: Cool to 0°C. Carefully quench with MeOH (exothermic evolution of HBr and methyl

borate).

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

(to remove traces of acid), then Brine. Dry over

.

Purification: Recrystallize from Ethanol/Water if necessary.

Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis and its downstream utility in

drug discovery.
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Caption: Figure 1. Step-wise synthetic route from methoxy-precursor to CAS 943750-52-5 and

downstream applications.

Applications in Drug Discovery
Kinase Inhibitor Scaffolds (MAP4K1)
Recent patent literature (e.g., WO2018215668) identifies 4-Chloro-3-hydroxybenzamide as a

key intermediate for MAP4K1 (Hematopoietic Progenitor Kinase 1) inhibitors.

Mechanism: The 3-hydroxyl group acts as a nucleophile to attach solubilizing tails (e.g.,

piperazines) or linker domains, while the benzamide core forms critical Hydrogen bonds with

the kinase hinge region (Glu/Cys residues).

Protocol: The phenol is typically alkylated using Mitsunobu conditions or
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displacement with alkyl halides to introduce diversity.

Precursor to Biaryl Systems
Through Hofmann Rearrangement, the amide moiety can be converted to an amine, yielding 4-

chloro-3-hydroxyaniline. This is a versatile "ortho-aminophenol" equivalent, essential for

synthesizing:

Benzoxazoles: Via condensation with aldehydes.

Biaryl Ethers: Via

or Buchwald couplings on the amine.

Analytical Characterization
To ensure the integrity of the intermediate, the following HPLC method is validated for purity

assessment.

HPLC Method Parameters
Parameter Condition

Column
C18 Reverse Phase (e.g., Agilent Zorbax SB-

C18, 4.6 x 150mm, 5µm)

Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient 5% B to 95% B over 15 min

Flow Rate 1.0 mL/min

Detection

UV @ 254 nm (Amide

-

*) and 210 nm

Retention Time
~6.5 min (varies by system; elutes earlier than

methoxy-precursor)
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NMR Interpretation ( DMSO- )
10.4 ppm (s, 1H): Phenolic -OH (Exchangeable).

7.9 ppm (bs, 1H): Amide -NH (a).

7.4 ppm (d, 1H): Aromatic proton at C5 (Ortho to Cl).

7.3 ppm (bs, 1H): Amide -NH (b).

7.2 ppm (s, 1H): Aromatic proton at C2 (Ortho to OH/Amide).

7.0 ppm (d, 1H): Aromatic proton at C6.

Safety & Handling (GHS)
Signal Word:WARNING

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling: Handle in a fume hood. The intermediate 4-chloro-3-methoxybenzamide is stable,

but

used in synthesis is water-reactive and corrosive.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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